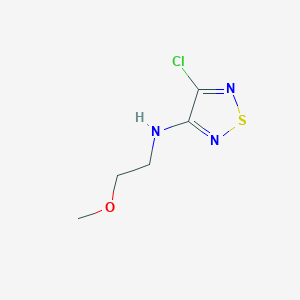

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine

Overview

Description

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is a useful research compound. Its molecular formula is C5H8ClN3OS and its molecular weight is 193.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is a synthetic compound belonging to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of DNA replication and inhibition of cell proliferation in microbial cells .

Summary of Antimicrobial Activity

| Microorganism | Activity Level | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | High | |

| C. albicans | Moderate |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, including breast and lung cancer models. Its cytotoxic effects are attributed to the inhibition of key cellular processes involved in tumor cell proliferation.

Cytotoxicity Studies

In vitro studies using the MTT assay have shown that this compound can significantly decrease the viability of cancer cells. For instance:

- MCF-7 (breast cancer) : IC50 value of approximately 12 µM.

- A549 (lung cancer) : IC50 value of approximately 10 µM .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in both bacterial and cancer cells.

- Apoptosis Induction : It promotes programmed cell death in tumor cells through various biochemical pathways.

- Targeting Specific Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in treating cancers:

- A study demonstrated that derivatives with similar structures to this compound showed reduced tumor growth in xenograft models for breast and lung cancers .

- Another investigation focused on the interaction between thiadiazole compounds and Bcr-Abl tyrosine kinase, revealing potential for targeted therapy in chronic myeloid leukemia .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilicity and absorption characteristics. Predictions regarding its absorption, distribution, metabolism, and excretion (ADME) indicate favorable properties for therapeutic applications .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of thiadiazoles, including those similar to 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Specifically, compounds similar to this compound have demonstrated potent inhibitory effects against breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL .

- Case Studies : In one study, a series of thiadiazole derivatives were synthesized and tested for their anticancer activity. The most potent compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating a strong potential for development as an anticancer agent .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives is well-documented, with specific emphasis on their efficacy against various bacterial and fungal strains:

- Bacterial Activity : Compounds with a thiadiazole scaffold have shown enhanced antibacterial activity against Gram-positive bacteria. The presence of halogen substituents has been linked to increased potency . For example, derivatives with chlorine substitutions demonstrated significant inhibition against Staphylococcus aureus.

- Fungal Activity : Thiadiazole derivatives have also displayed antifungal properties. Some compounds showed inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, making them promising candidates for antifungal drug development .

Polymer Applications

The incorporation of thiadiazole compounds into polymer systems has opened new avenues for their application:

- Thermoresponsive Polymers : Research has explored the synthesis of polyacrylamides that incorporate methoxyethyl groups from similar thiadiazole compounds. These polymers exhibit thermoresponsive properties suitable for bioimaging applications . This highlights the versatility of thiadiazole derivatives beyond traditional small-molecule drugs.

Properties

IUPAC Name |

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3OS/c1-10-3-2-7-5-4(6)8-11-9-5/h2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTAOUHPHJYKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.